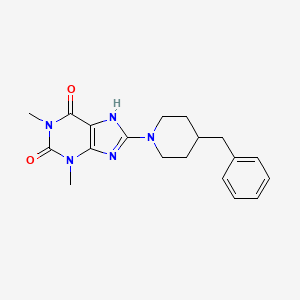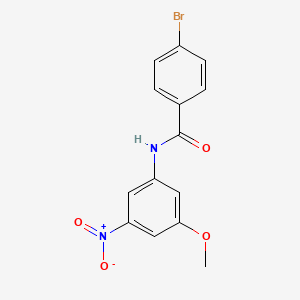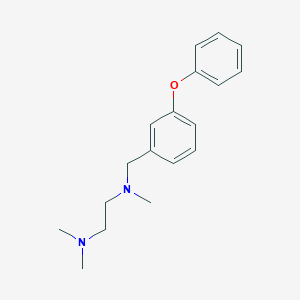![molecular formula C15H16FNO2S2 B6023176 N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B6023176.png)
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide, also known as FLEB, is a chemical compound that has been extensively studied for its potential use in scientific research. FLEB is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been found to have antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound has also been found to induce cell death in various cancer cell lines, making it a potential anticancer agent.
実験室実験の利点と制限
One of the main advantages of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide is its versatility. It can be used to study a range of biological processes and has been found to have a range of effects. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound has also been found to have some toxicity in certain cell lines, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to investigate the mechanisms by which this compound induces cell death and to determine its efficacy in vivo. Another area of interest is the potential use of this compound as an anti-inflammatory agent. Further studies are needed to investigate the effects of this compound on inflammation in vivo and to determine its potential use in the treatment of inflammatory diseases. Finally, there is potential for the development of this compound derivatives with improved solubility and reduced toxicity, which could expand its use in scientific research.
合成法
The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide involves the reaction of 4-fluoroacetophenone with methylthioacetic acid, followed by the reaction of the resulting product with benzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
N-[1-(4-fluorophenyl)ethyl]-4-(methylthio)benzenesulfonamide has been found to have a range of scientific research applications. It has been used as a tool to study the role of various biological processes, including inflammation, oxidative stress, and cell death. This compound has also been used to investigate the mechanisms of action of various drugs and to explore potential drug targets.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S2/c1-11(12-3-5-13(16)6-4-12)17-21(18,19)15-9-7-14(20-2)8-10-15/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCHCTHDSYAEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B6023095.png)
![N-methyl-4-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}carbonyl)-2-pyridinamine](/img/structure/B6023100.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6023104.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6023118.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6023129.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6023132.png)

![2-bromo-N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6023155.png)
![propyl 3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B6023160.png)

![4-hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]-2H-pyran-2-one](/img/structure/B6023170.png)

![4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023194.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)